6-アセチルアミノヘキサン酸

概要

説明

科学的研究の応用

Acexamic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in promoting cell regeneration and tissue healing.

Medicine: Utilized in the treatment of ulcers and as a cicatrization helper.

Industry: Employed in the production of pharmaceuticals and as a component in wound healing formulations

作用機序

アセキサム酸は、細胞の再生を促進し、炎症性結合組織の形成を阻止することで、その効果を発揮します。 線維芽細胞の成長速度を上げ、骨成長因子の発現を促進することで、傷や骨折の治癒を促進します . この化合物は、亜鉛イオンなどの分子標的と相互作用し、その抗潰瘍作用に重要な役割を果たしています .

類似化合物の比較

類似化合物

- トラネキサム酸

- アミノカプロン酸

- ヘキサン酸誘導体

独自性

アセキサム酸は、組織の再生を促進し、潰瘍の形成を阻止するという二重の役割を持つため、ユニークです。 亜鉛との結合により、治療特性が向上し、類似化合物に比べて潰瘍の治療に効果的です .

生化学分析

Biochemical Properties

It is known to be involved in peptide synthesis

Cellular Effects

It has been found that 6-acetamidohexanoic acid, when combined with other compounds, can enhance the differentiation of HL60 cells, a human promyelocytic leukemia cell line . This suggests that 6-Acetamidohexanoic acid may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a metabolite of the cell-differentiating agent, hexamethylene bisacetamide (HMBA)

準備方法

合成経路と反応条件

アセキサム酸は、ヘキサン酸と無水酢酸を触媒の存在下で反応させることで合成できます。 反応は通常、制御された温度条件下で行われ、目的の生成物の形成が確保されます .

工業生産方法

工業的には、アセキサム酸は、アセキサム酸と水酸化亜鉛を等モル量、水などの極性溶媒中で反応させることで製造されます。 反応は80°Cから90°Cの温度で行われ、最適な収率と純度が得られます .

化学反応の分析

反応の種類

アセキサム酸は、以下の化学反応を起こします。

酸化: アセキサム酸は、対応するカルボン酸に酸化される可能性があります。

還元: 還元反応は、アセキサム酸を対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: カルボン酸

還元: アルコール

科学研究への応用

アセキサム酸は、科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: 細胞の再生と組織の治癒を促進する役割について研究されています。

医学: 潰瘍の治療と創傷治癒の助剤として使用されます。

類似化合物との比較

Similar Compounds

- Tranexamic acid

- Aminocaproic acid

- Hexanoic acid derivatives

Uniqueness

Acexamic acid is unique due to its dual role in promoting tissue regeneration and preventing ulcer formation. Its association with zinc enhances its therapeutic properties, making it more effective in treating ulcers compared to similar compounds .

生物活性

6-Acetamidohexanoic acid, also known as Acexamic Acid, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

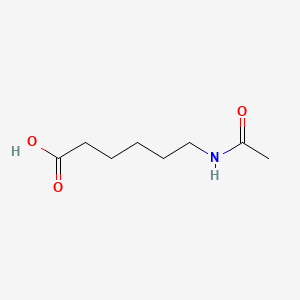

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 57-08-9

- Melting Point : 102-104 °C

- Boiling Point : 404.5 °C at 760 mmHg

Biological Activity Overview

6-Acetamidohexanoic acid exhibits various biological activities, including:

- Antifibrinolytic Properties : It has been shown to inhibit fibrinolysis effectively, making it useful in preventing excessive bleeding during surgeries or traumatic injuries. Research indicates that derivatives of this compound have even greater antifibrinolytic activity than the parent compound itself .

- Cell Penetration Enhancement : The incorporation of 6-acetamidohexanoic acid into peptides enhances their ability to penetrate cell membranes, which is crucial for therapeutic applications such as gene therapy and drug delivery systems .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential use in treating conditions characterized by inflammation .

- Potential Antiviral Activity : There is emerging evidence that 6-acetamidohexanoic acid may exhibit antiviral properties against several viruses, including HIV and influenza .

The mechanisms through which 6-acetamidohexanoic acid exerts its biological effects include:

- Inhibition of Plasmin Activity : The compound acts as a plasmin inhibitor, which is critical in the regulation of fibrinolysis. Studies have shown that its derivatives can significantly inhibit plasmin's amidolytic activity .

- Modulation of Cellular Signaling Pathways : It interacts with various signaling pathways involved in inflammation and cellular growth, potentially influencing processes such as apoptosis and cell proliferation .

Table 1: Summary of Biological Activities and IC50 Values

| Activity | Compound Derivative | IC50 Value (mM) |

|---|---|---|

| Antifibrinolytic Activity | H-EACA-NLeu-OH | <0.02 |

| Plasmin Inhibition | H-D-Ala-Phe-Lys-EACA-NH₂ | 0.02 |

| Cell Penetration Enhancement | R-Ahx-R-PNA705 | Not specified |

Notable Research Findings

- Antifibrinolytic Studies : A series of derivatives were synthesized to evaluate their antifibrinolytic activity against plasmin. The most active derivative showed an IC50 value significantly lower than that of traditional antifibrinolytics .

- Cell Penetration Studies : Research demonstrated that peptides modified with 6-acetamidohexanoic acid exhibited enhanced cellular uptake compared to unmodified peptides, indicating its potential as a carrier for therapeutic agents .

- Anti-inflammatory Mechanism : A study highlighted the anti-inflammatory effects of the compound by demonstrating its ability to inhibit pro-inflammatory cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases .

特性

IUPAC Name |

6-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCBUNMANHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt) | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045879 | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-08-9 | |

| Record name | Acexamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetamidohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies on rats indicate that after oral administration, acexamic acid exhibits a higher concentration in the liver, kidneys, gastrointestinal tract, and nasal mucosa. []

ANone: The molecular formula of acexamic acid is C8H15NO3, and its molecular weight is 173.21 g/mol.

A: Several studies used gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of acexamic acid and its metabolites. [, ]

A: Yes, researchers have successfully incorporated acexamic acid into hybrid acrylic-modified collagen dispersions for potential use as bio-adhesives with controlled release properties. []

A: Research shows that acexamic acid is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 1 hour. [] Distribution studies using radiolabeled acexamic acid in rats revealed its presence in various organs, including the liver, kidneys, and gastrointestinal tract. []

A: Acexamic acid is primarily metabolized through deacetylation and oxidation pathways. [] The major metabolite found in urine is 6-aminohexanoic acid. [] Excretion occurs mainly through urine, with a smaller portion eliminated in feces. []

A: Studies indicate that the formulation of acexamic acid can affect its absorption. For instance, percutaneous absorption in rats differed between aqueous solutions and cream formulations. []

A: Researchers have employed a rat model with induced skin wounds to investigate the absorption and distribution of acexamic acid during the healing process. [] Additionally, rabbit models with abscess-induced inflammation were used to evaluate the efficacy of different acexamic acid salts in promoting wound healing. []

A: Yes, a study on rats employed planimetric assessments of burn wounds to evaluate the effectiveness of a new derivative of acexamic acid in promoting wound healing. []

A: While generally considered safe for topical and limited systemic use, acexamic acid can cause side effects such as hypercalcemia and hypernatremia, particularly with prolonged administration. [, ]

A: Yes, a case report documented allergic contact dermatitis in a 66-year-old woman following the topical application of an ointment containing acexamic acid and neomycin. [] Patch testing confirmed the allergic reaction to acexamic acid.

A: Research has explored incorporating acexamic acid into bio-adhesive materials to enable controlled release and localized delivery to wound sites. [] This approach aims to improve efficacy and potentially reduce systemic side effects.

A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for quantifying acexamic acid and its metabolites in biological samples like plasma and urine. [, ] This method offers high sensitivity and selectivity for accurate measurement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。